1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
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Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the deuteration of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. The starting material, 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, can be synthesized through various methods, including the cyclization of N-methyl-1,2,3,4-tetrahydroisoquinoline with appropriate reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepine derivatives .
Scientific Research Applications
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, blocking the receptor’s activity and modulating neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate
Uniqueness
1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to its deuterium labeling, which can provide insights into metabolic pathways and improve the compound’s stability and bioavailability compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-1-methyl-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/i6D2,7D2 |
InChI Key |
ZRPYKXHZFPGPRZ-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2C(CNC1([2H])[2H])C)[2H] |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12 |
Origin of Product |
United States |
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